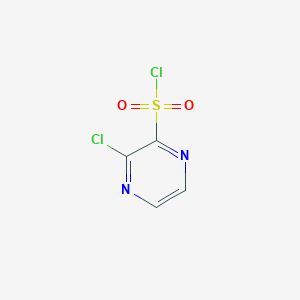
3-Chloropyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonamide Compounds: Formed through reduction reactions.
Scientific Research Applications
3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules, including antimicrobial and antiviral agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .
Properties
CAS No. |
1211583-97-9 |
|---|---|
Molecular Formula |
C4H2Cl2N2O2S |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
3-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
InChI Key |
QELLFVPWUTYQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


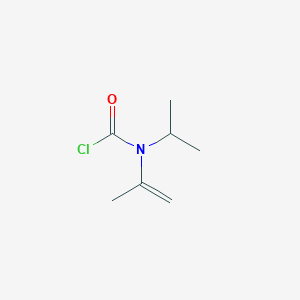
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

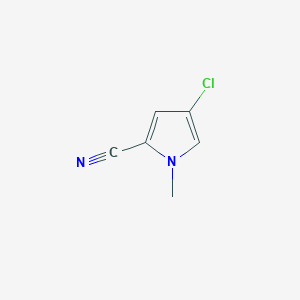
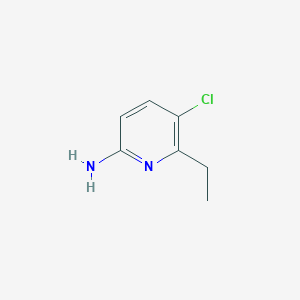
aminehydrochloride](/img/structure/B13559089.png)
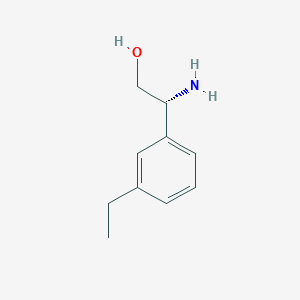
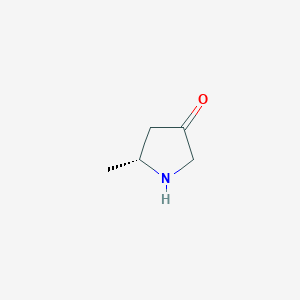

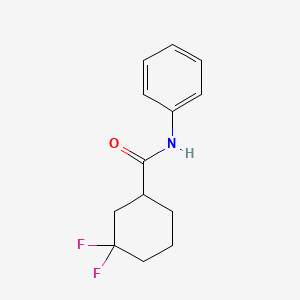
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
